2-Chloro-5-(pyridin-2-ylamino)phenol
Description
2-Chloro-5-(pyridin-2-ylamino)phenol is a chloro-substituted phenolic compound featuring a pyridin-2-ylamino group at the 5-position of the phenol ring. Its structure combines a halogenated aromatic system with a nitrogen-containing heterocycle, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-5-(pyridin-2-ylamino)phenol |
InChI |
InChI=1S/C11H9ClN2O/c12-9-5-4-8(7-10(9)15)14-11-3-1-2-6-13-11/h1-7,15H,(H,13,14) |
InChI Key |
DMCQXRRZTWKUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=C(C=C2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural similarities with 2-Chloro-5-(pyridin-2-ylamino)phenol, differing in substituents, aromatic systems, or functional groups:
2-[4-(Aminomethyl)-2-chlorophenoxy]-5-pyridin-2-ylphenol (7PC)
- Molecular Formula : C₁₈H₁₅ClN₂O₂
- Key Features: Chloro and hydroxyl groups on adjacent phenol rings. Pyridin-2-yl group at the 5-position and an aminomethyl substituent.
2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol
- Molecular Formula : C₁₂H₉ClN₂O
- Key Features: A Schiff base structure with a pyridin-2-ylimino group. Simpler backbone but retains the chloro-pyridine motif, which may confer similar electronic properties .
5-Chloro-2-hydroxyaniline
- Molecular Formula: C₆H₆ClNO
- Key Features: Basic chloro-phenol derivative with an amino group. Lacks the pyridine moiety but serves as a foundational structure for understanding chloro-phenol reactivity and biological activity .
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol
- Molecular Formula: C₁₃H₇ClFNO
- Key Features: Fluorine and cyano substituents introduce steric and electronic effects distinct from the target compound. Demonstrates how halogen and electron-withdrawing groups modulate aromatic interactions .
Physicochemical Properties
Key Observations :
- Pyridine-containing analogs (e.g., 7PC) exhibit higher molecular weights and complexity, which may impact their pharmacokinetic profiles.
- Simpler derivatives like 5-chloro-2-hydroxyaniline prioritize reactivity at the amino and hydroxyl groups, useful for further functionalization.
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